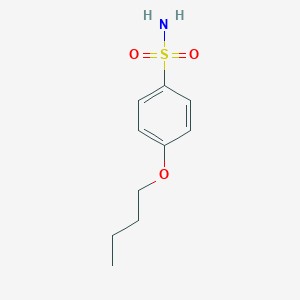






|
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[NH3:16]>>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:16])(=[O:14])=[O:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 20° C. for 1/2 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated
|
|
Type
|
ADDITION
|
|
Details
|
the residue is treated with water
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction, M.p. 99°-101° C.
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OC1=CC=C(C=C1)S(=O)(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |